molecular formula C16H16N2O3 B8309089 Ethyl 2-(2-aminobenzoylamino)-benzoate

Ethyl 2-(2-aminobenzoylamino)-benzoate

Cat. No. B8309089
M. Wt: 284.31 g/mol
InChI Key: NXFKBDKVFGPTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-aminobenzoylamino)-benzoate is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 2-[(2-aminobenzoyl)amino]benzoate

InChI

InChI=1S/C16H16N2O3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2,17H2,1H3,(H,18,19)

InChI Key

NXFKBDKVFGPTQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitro compound 20 (2.24 g, 7.14 mmol) and Pd/C (220 mg) was dissolved in EtOAc (50 mL) and MeOH (20 mL) and stirred vigorously under H2 atmosphere (1 atm). After 5 h, the Pd/C was filtered off over a pad of celite and florisil to leave pure aniline compound 21 in quant. yield (1.98 g) over two steps.
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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